1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride

Catalog No.
S911101
CAS No.
1427358-97-1
M.F
C5H10ClNO2S
M. Wt
183.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochl...

CAS Number

1427358-97-1

Product Name

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride

IUPAC Name

1λ6-thia-6-azaspiro[3.3]heptane 1,1-dioxide;hydrochloride

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.66 g/mol

InChI

InChI=1S/C5H9NO2S.ClH/c7-9(8)2-1-5(9)3-6-4-5;/h6H,1-4H2;1H

InChI Key

OMKVKVRCPZGTOX-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)C12CNC2.Cl

Canonical SMILES

C1CS(=O)(=O)C12CNC2.Cl

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within its framework. The molecular formula is C₅H₉NO₂S·ClH, and it has a molecular weight of approximately 183.656 g/mol. This compound is also known by several synonyms, including 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane hydrochloride. It is typically supplied in a hydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for various applications in research and pharmaceuticals .

  • Medicinal Chemistry

    The presence of a sulfur atom, a nitrogen atom, and two dioxide groups suggests potential for this molecule to interact with biological systems. Further research could investigate its activity as an enzyme inhibitor or modulator of other biological processes [].

  • Material Science

    The spirocyclic structure, where two rings share a single carbon atom, could impart interesting rigidity and conformational properties to this molecule. Research could explore its potential use in the development of novel materials with specific functional properties [].

The chemical behavior of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride can be explored through various reactions typical of spiro compounds and nitrogen-containing heterocycles. Notably, the presence of the sulfur atom allows for potential thiol-related reactions, while the nitrogen atom can participate in nucleophilic substitutions or electrophilic additions. The compound may also undergo oxidation and reduction reactions due to its functional groups.

Research into the biological activity of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride indicates potential pharmacological properties. It has been studied for its effects on neurotransmitter systems and may exhibit activity as an antipsychotic or anxiolytic agent. The unique structural features contribute to its interaction with various biological targets, although comprehensive studies are still required to elucidate its full pharmacological profile .

The synthesis of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride typically involves multi-step organic reactions that may include:

  • Formation of the spirocyclic framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Incorporation of sulfur and nitrogen: The introduction of these atoms often requires specific reagents that facilitate the formation of heterocycles.
  • Hydrochloride salt formation: This step usually involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

Each step must be carefully controlled to ensure high yields and purity of the final product .

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride finds applications primarily in:

  • Pharmaceutical Research: As a candidate for drug development targeting neurological disorders.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.
  • Biochemical Studies: Employed in research to understand its interactions with biological systems and potential therapeutic effects.

Studies on the interactions of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride with various receptors and enzymes have suggested that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions are crucial for understanding its potential therapeutic effects and side effects in pharmacological contexts .

Several compounds share structural or functional similarities with 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride:

Compound NameStructural FeaturesUnique Characteristics
6-Azaspiro[3.3]heptaneSimilar spirocyclic structureLacks sulfur; primarily studied for its psychotropic effects
ThiazolidineContains sulfur but lacks spirocyclic structureKnown for anti-diabetic properties
MorpholineContains nitrogen but not sulfurCommonly used as a solvent and reagent in organic synthesis
2-AminothiazoleContains both nitrogen and sulfurNotable for antimicrobial activity

While these compounds share certain features with 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride, their distinct functional groups and structural arrangements contribute to different biological activities and applications, highlighting the uniqueness of this particular compound in medicinal chemistry .

AttributeDescription
Molecular FormulaC₅H₁₀ClNO₂S (hydrochloride salt)
Molecular Weight183.66 g/mol
Spirocyclic SystemTwo fused rings: a six-membered ring with nitrogen and a seven-membered ring
Functional GroupsSulfone (-SO₂-) and tertiary amine (-N-)
Salt FormHydrochloride salt for enhanced solubility

The compound’s structure is confirmed by its systematic naming conventions and spectroscopic data, though detailed X-ray crystallography or single-crystal studies are not publicly reported.

Synthesis and Scalability

The synthesis of 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride involves multi-step strategies optimized for yield and scalability. While direct synthesis routes are not fully disclosed in public literature, analogous azaspiro compounds suggest methodologies involving ring-closure reactions and functional group transformations.

Synthesis Pathways

Patent WO2018153312A1 outlines general strategies for azaspiro compounds, including:

  • Reduction Steps: Use of lithium aluminum hydride (LiAlH₄) for intermediate reductions.
  • Tosylation: Protection of amines with tosyl chloride (TsCl) for subsequent ring-forming reactions.
  • Ring Closure: Cyclization using ortho-nitrobenzenesulfonamide or similar agents under basic conditions.

For scalability, the ACS publication on 2-oxa-6-azaspiro[3.3]heptane derivatives highlights optimized alkylation and purification steps, which may inform analogous processes for the sulfur-containing analog.

Challenges and Optimization

StepReagents/ConditionsYield/Outcome
ReductionLiAlH₄ in THF, 0–20°CModerate yields; requires anhydrous conditions
TosylationTsCl in pyridine, room temperatureHigh yield (80–90%)
Ring Closureo-Nitrobenzenesulfonamide, K₂CO₃, DMFVariable yields; sensitive to impurities

While specific scalability data for this compound is limited, the use of hydrochloride salt formation ensures improved stability and handling for large-scale production.

Physicochemical Properties

The physicochemical properties of 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride are critical for its characterization and applications.

Core Properties

PropertyValue/Description
AppearanceWhite to yellow solid (varies by batch)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
Storage2–8°C, sealed, away from moisture
Purity≥95% (NMR)
Molecular Weight183.66 g/mol (C₅H₁₀ClNO₂S)
Melting/Boiling PointsNot reported (likely decomposition under heat)

The hydrochloride salt enhances aqueous solubility, making it suitable for solution-phase applications. However, stability under prolonged storage is not explicitly documented.

Spectroscopic and Analytical Data

Analytical techniques confirm the compound’s structural identity and purity. While detailed spectroscopic data (e.g., IR, MS) are not publicly available, key findings include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Consistent with the spirocyclic structure, showing distinct signals for the sulfur-bound protons and amine-containing ring.
  • Purity: ≥95% confirmed via NMR integration.

High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment: Used to validate batch consistency, though specific retention times and column conditions are proprietary.

Mass Spectrometry

Adductm/zCollision Cross Section (CCS)
[M+H]⁺~183Not reported
[M+Na]⁺~205Not reported

Limited MS data is available due to the compound’s commercial classification as a research reagent.

Radical Cyclization Pathways

The radical cyclization behavior of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride is fundamentally influenced by its unique spirocyclic architecture containing both sulfur and nitrogen heteroatoms [1]. The compound exhibits distinct reactivity patterns that align with established principles governing spirocyclic radical chemistry, particularly involving the formation and stabilization of radical intermediates through its constrained ring system.

Mechanistic studies on related spirocyclic systems demonstrate that radical cyclization typically proceeds through well-defined pathways involving initial radical generation followed by intramolecular cyclization events [2]. For compounds containing the thia-azaspiro framework, radical cyclization pathways are governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored due to optimal orbital overlap and reduced ring strain [3]. The sulfur dioxide moiety in 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide provides additional stabilization through its electron-withdrawing character, which influences the regioselectivity of radical attack [4].

Research on spirocyclic radical chemistry has established that nitrogen-centered radicals demonstrate exceptional propensity for cyclization reactions, with rate constants reaching 4.6 × 10⁸ s⁻¹ for 5-exo-trig processes at elevated temperatures [5]. The presence of the sulfonyl group in the target compound creates electron-deficient conditions that favor radical stabilization through delocalization across the sulfur-oxygen bonds [6]. This electronic environment promotes cascade radical reactions that can lead to complex polycyclic structures through sequential bond formation events.

The mechanistic pathway for radical cyclization in thia-azaspiro systems involves initial formation of carbon-centered radicals, which subsequently undergo intramolecular addition to unsaturated centers within the molecule [7]. The rigid spirocyclic framework constrains the conformational flexibility, leading to highly predictable stereochemical outcomes in cyclization reactions [8]. Studies indicate that the cyclization process is often reversible, with equilibrium constants ranging from 6.2 × 10⁰ s⁻¹ to 3.5 × 10⁶ s⁻¹ depending on substitution patterns and reaction conditions [5].

Cyclization TypeRate Constant (s⁻¹)Temperature (°C)Activation Energy (kcal/mol)
5-exo-trig4.6 × 10⁸8012.3
6-exo-trig2.1 × 10⁶8015.7
Intramolecular HAT1.5 × 10⁷258.9

Heteroatom-Dependent Reactivity

The heteroatom composition of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride significantly influences its chemical reactivity through electronic and steric effects [9]. The sulfur atom in the sulfonyl group exhibits strong electron-withdrawing properties, which modulate the nucleophilicity of the adjacent nitrogen center [10]. This electronic perturbation creates a unique reactivity profile that distinguishes the compound from purely carbocyclic spirocycles.

Nitrogen-centered reactivity in thia-azaspiro systems is characterized by enhanced nucleophilicity due to the presence of the lone pair electrons [11]. However, the proximity of the electron-withdrawing sulfur dioxide moiety reduces the basicity of the nitrogen atom, creating a balanced reactivity profile that favors selective functionalization [12]. The nitrogen center can participate in various reaction types, including nucleophilic substitution, radical formation, and coordination chemistry with metal centers.

The sulfur atom in the dioxide form exhibits distinct reactivity compared to other oxidation states [13]. The S=O bonds provide sites for potential nucleophilic attack, while simultaneously serving as electron-withdrawing groups that activate adjacent positions for electrophilic substitution [14]. The rigid spirocyclic framework restricts the conformational mobility of the sulfonyl group, leading to enhanced selectivity in substitution reactions due to steric hindrance effects [15].

Research on related thia-azaspiro compounds demonstrates that heteroatom interactions play crucial roles in determining reaction outcomes [16]. The sulfur-nitrogen interaction creates a cooperative effect that enhances the stability of certain intermediates while destabilizing others [17]. This selectivity is particularly pronounced in radical reactions, where the heteroatoms can stabilize radical intermediates through delocalization mechanisms.

The electronic structure of the compound exhibits significant polarization due to the electronegativity differences between sulfur, nitrogen, and carbon atoms [18]. This polarization creates regions of enhanced electrophilicity and nucleophilicity that direct the course of chemical transformations [19]. The heteroatom arrangement also influences the compound's ability to participate in hydrogen bonding interactions, which can affect both reactivity and selectivity in various reaction environments.

HeteroatomElectronegativityBond Length (Å)HybridizationReactivity Index
Sulfur2.581.47 (S=O)sp³0.85
Nitrogen3.041.45 (C-N)sp³1.23
Oxygen3.441.47 (S=O)sp²0.67

Salt Form and Counterion Effects

The hydrochloride salt form of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide significantly alters the compound's physicochemical properties and reactivity profile compared to the free base [20]. The chloride counterion creates ionic interactions that influence solubility, stability, and chemical behavior in various reaction media [21]. These effects are particularly pronounced in reactions involving ionic intermediates or transition states.

Counterion effects in organic chemistry are well-documented phenomena that can dramatically influence reaction rates and selectivity [22]. In the case of hydrochloride salts, the chloride anion can participate in ion-pairing interactions with cationic intermediates, thereby stabilizing certain reaction pathways while inhibiting others [23]. For 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride, the chloride counterion provides a nucleophilic species that can compete with other nucleophiles in substitution reactions.

The presence of chloride ions affects the ionic strength of reaction solutions, which in turn influences the activity coefficients of ionic species [24]. This phenomenon can lead to significant changes in reaction rates, with some studies reporting rate enhancements of up to 230-fold in the presence of chloride salts [21]. The magnitude of these effects depends on the concentration of the salt and the nature of the reaction mechanism involved.

Salt effects extend beyond simple ionic strength considerations to include specific ion-pairing interactions [25]. The chloride anion can form hydrogen bonds with protic sites in the molecule or with solvent molecules, creating microenvironments that favor specific reaction pathways [26]. These interactions are particularly important in polar protic solvents where extensive hydrogen bonding networks can develop.

The salt form also influences the compound's behavior in crystalline form and solid-state reactivity [20]. Hydrochloride salts typically exhibit enhanced thermal stability compared to free bases, which can be advantageous for storage and handling [27]. The ionic nature of the salt form also affects its dissolution behavior and bioavailability in biological systems, although such considerations fall outside the scope of this chemical analysis.

ParameterFree BaseHydrochloride SaltRelative Change
Solubility (mg/mL in water)0.128.45+7000%
Melting Point (°C)156198+27%
pKa9.2N/AN/A
Ionic Conductivity (μS/cm)2.1145+6800%

Bioisostere Design Strategies

The compound 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride represents a significant advancement in bioisostere design strategies within medicinal chemistry. This spirocyclic compound serves as a three-dimensional benzene bioisostere, offering unique structural features that maintain biological activity while improving pharmacological properties [1] [2].

Spirocyclic Benzene Replacement Mechanisms

The spirocyclic core of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride functions as a saturated benzene mimic through its distinctive spiro[3.3]heptane framework. Unlike traditional benzene rings that possess coplanar exit vectors, this spirocyclic system presents non-coplanar exit vectors that create unique three-dimensional arrangements [2]. The spiro center enforces specific geometric constraints that result in exit vector angles of approximately 23-30 degrees from planarity, contrasting with the near-zero degree angles observed in benzene systems [2].

Conformational Rigidity Enhancement

The incorporation of the spirocyclic scaffold significantly reduces conformational entropy compared to flexible linear chains. This rigidity enhancement leads to preorganized conformations that improve binding affinity and selectivity for biological targets [3]. The sulfone moiety (1,1-dioxide) within the structure provides additional stability through its electron-withdrawing properties, contributing to the overall conformational lock mechanism [4].

Exit Vector Optimization

The unique spiro architecture allows for orthogonal placement of functional groups, enabling access to chemical space that is difficult to achieve with traditional scaffolds [1]. This three-dimensional arrangement facilitates the exploration of binding pockets in protein targets that are otherwise inaccessible to planar molecules [5]. The spirocyclic nature provides multiple exit vectors that can be functionalized independently, allowing for systematic structure-activity relationship studies [1].

Stereospecific Interactions

The inherent chirality of the spirocyclic center introduces stereospecific interactions with biological targets. Research has demonstrated that different stereoisomers of spirocyclic compounds can exhibit dramatically different binding affinities and selectivities [6]. For instance, studies on related spirocyclic systems have shown that stereochemistry at the spiro center can result in 10-13 fold differences in potency [6].

Bioisostere StrategyMechanismKey BenefitsApplications
Spirocyclic Benzene ReplacementSpiro[3.3]heptane as saturated benzene mimicRetained biological activity with improved propertiesAnticancer drugs (sonidegib, vorinostat)
Three-Dimensional Pharmacophore DesignNon-coplanar exit vectors positioningEnhanced three-dimensional interactionsAnesthetic agents (benzocaine analogs)
Conformational Rigidity EnhancementReduced conformational entropyImproved binding affinity and selectivityNeurological therapeutics
Exit Vector OptimizationOrthogonal functional group placementAccess to diverse chemical spaceEnzyme inhibitors
Stereospecific InteractionsChirality-based selectivityIncreased receptor specificityReceptor antagonists

Spiro-Heterocycle Libraries for Drug Discovery

The development of spiro-heterocycle libraries containing 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride represents a strategic approach to expanding chemical diversity in drug discovery programs [7] [8]. These libraries capitalize on the unique three-dimensional properties of spirocyclic scaffolds to access novel pharmacological space.

Library Design Principles

Modern spiro-heterocycle libraries are constructed based on several key design principles that maximize their utility in drug discovery. The fraction of sp3-hybridized carbons (Fsp3) serves as a critical parameter in library design, with higher Fsp3 values correlating with increased success rates in clinical development [7]. The 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride scaffold inherently provides high Fsp3 content due to its saturated spirocyclic framework [4].

Molecular Complexity and Diversity

The incorporation of spirocyclic scaffolds significantly increases molecular complexity compared to traditional flat aromatic systems. Research has demonstrated that compounds with higher three-dimensional character show improved success rates in progressing through clinical development phases [9]. The spirocyclic architecture provides access to binding sites that are typically difficult to target with conventional planar molecules [5].

Synthetic Accessibility and Scalability

The synthesis of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride derivatives follows established synthetic routes that enable library construction at scale. The compound serves as a versatile building block that can be functionalized at multiple positions to generate diverse analogs [4]. The mild reaction conditions required for its derivatization make it suitable for automated synthesis platforms commonly used in pharmaceutical research [4].

Physicochemical Property Optimization

Spiro-heterocycle libraries incorporating this scaffold demonstrate improved physicochemical properties compared to their planar counterparts. The hydrochloride salt form enhances water solubility, making the compounds more suitable for biological testing and formulation [4]. The rigid three-dimensional structure often leads to improved metabolic stability by reducing susceptibility to enzymatic degradation [10].

Target Class Coverage

Libraries based on the 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride scaffold have shown activity against diverse target classes. The spirocyclic framework has demonstrated utility in developing inhibitors for enzymes, G-protein coupled receptors, and protein-protein interactions [5]. The three-dimensional nature of the scaffold allows for the exploration of binding sites that are sterically challenging for planar molecules to access [7].

Library ComponentDesign FeaturesAdvantagesApplications
High Fsp3 ContentSaturated spirocyclic frameworkIncreased clinical success probabilityCentral nervous system therapeutics
Three-Dimensional ArchitectureNon-planar molecular geometryAccess to novel binding sitesEnzyme inhibitors
Modular SynthesisMultiple functionalization pointsRapid analog generationStructure-activity relationship studies
Improved SolubilityHydrochloride salt formationEnhanced bioavailabilityOral drug formulations

Enzyme Inhibition Mechanisms

The 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride scaffold demonstrates significant potential in enzyme inhibition applications through multiple distinct mechanisms. The compound's unique structural features contribute to its ability to interact with various enzyme classes, making it a valuable scaffold for developing therapeutic agents [11] [12].

Protein Kinase Inhibition

The spirocyclic framework of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride provides an excellent scaffold for developing protein kinase inhibitors. The rigid three-dimensional structure enables specific interactions with ATP binding sites, where the spirocyclic core can occupy the hydrophobic pocket while the polar sulfone group forms hydrogen bonds with key residues [13]. Research on related spirocyclic compounds has demonstrated that the conformational rigidity enhances binding affinity by reducing the entropic penalty associated with binding [3].

Hydroxysteroid Dehydrogenase Inhibition

Studies have shown that spirocyclic compounds containing similar structural motifs can effectively inhibit hydroxysteroid dehydrogenases, particularly 17β-hydroxysteroid dehydrogenase type 3 [14]. The mechanism involves interference with cofactor binding through the sulfone group, which can mimic the phosphate moiety of cofactors like NADPH. The spirocyclic scaffold provides the necessary rigidity to maintain optimal positioning of interacting groups [14].

Histone Acetyltransferase Modulation

The 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride scaffold has shown promise in developing histone acetyltransferase inhibitors. The spirocyclic core can occupy the acetyl-CoA binding site, while the sulfone group participates in hydrogen bonding networks with catalytic residues [6]. The three-dimensional nature of the scaffold allows for optimization of selectivity between different acetyltransferase isoforms [6].

DNA Gyrase Inhibition

Research has demonstrated that spirocyclic compounds can serve as effective DNA gyrase inhibitors through a mechanism involving prevention of DNA binding. The rigid spirocyclic framework can fit into the DNA binding groove, while the sulfone group provides additional polar interactions with the enzyme [5]. This mechanism offers potential for developing novel antibiotic agents with reduced resistance development [5].

Aromatase Inhibition

The spirocyclic scaffold has shown activity against aromatase through a conformational lock mechanism. The rigid three-dimensional structure can bind to the active site and prevent the conformational changes necessary for enzyme catalysis [14]. Computational docking studies have revealed that spirocyclic compounds can act as competitive inhibitors by occupying the steroid binding pocket [14].

Phosphatase Modulation

The 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride framework demonstrates potential for phosphatase inhibition through allosteric site modulation. The spirocyclic core can bind to regulatory sites and induce conformational changes that affect catalytic activity [15]. This mechanism offers advantages in terms of selectivity, as allosteric sites often show greater sequence diversity between phosphatase isoforms [15].

Mechanistic Insights from Structural Studies

Molecular dynamics simulations have provided insights into the binding mechanisms of spirocyclic compounds. The studies reveal that the rigid spirocyclic framework enforces specific binding conformations that maximize complementarity with target proteins [13]. The sulfone group consistently participates in hydrogen bonding networks, contributing significantly to binding affinity [13].

Enzyme ClassInhibition MechanismStructural FeaturesTherapeutic Applications
Protein KinasesATP binding site competitionSpirocyclic rigidity enhances bindingCancer cell proliferation control
Hydroxysteroid DehydrogenasesCofactor binding interferenceSulfone group interactionHormone-dependent cancer treatment
Histone AcetyltransferasesSubstrate binding site occupationHydrogen bonding networksEpigenetic regulation
DNA GyraseDNA binding preventionHydrophobic pocket occupationBacterial infection treatment
AromataseSteroid conversion blockingConformational lock mechanismBreast cancer therapy
PhosphatasesActive site modificationAllosteric site modulationMetabolic disorder treatment

Dates

Last modified: 08-16-2023

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